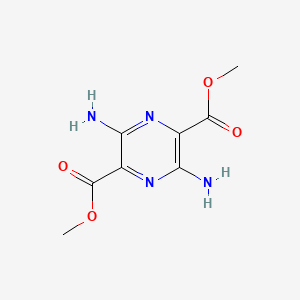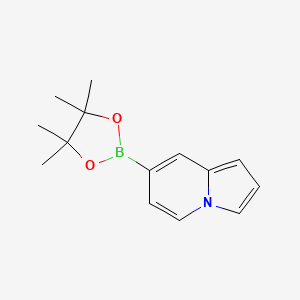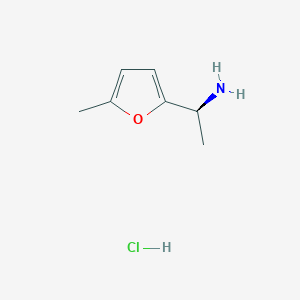
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction results in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar oxidation reactions with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as amines or halides.
Aplicaciones Científicas De Investigación
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- Dimethyl pyrazine-2,5-dicarboxylate
- Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to perform as effectively.
Propiedades
Fórmula molecular |
C8H10N4O4 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3,(H2,10,11)(H2,9,12) |
Clave InChI |
WMVOEILZTMWOGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C(=N1)N)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)



![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
